AMG-900

Descripción general

Descripción

AMG-900 es un potente e inhibidor altamente selectivo de la quinasa pan-aurora. Las quinasas aurora son una familia de quinasas serina/treonina que desempeñan funciones esenciales en la división celular al regular procesos como la maduración del centrosoma, el ensamblaje del huso mitótico, la condensación de los cromosomas, la unión del huso y la citocinesis . This compound es biodisponible por vía oral y ha mostrado una actividad significativa en líneas celulares tumorales resistentes a taxanos .

Aplicaciones Científicas De Investigación

AMG-900 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AMG-900 ejerce sus efectos inhibiendo la actividad enzimática de los tres miembros de la familia de la quinasa aurora (aurora-A, aurora-B y aurora-C) con valores de concentración inhibitoria media de 5 nanomoles o menos . En las células tumorales, this compound inhibe la autofosforilación de aurora-A y aurora-B, así como la fosforilación de la histona H3 en la serina 10, un sustrato proximal de aurora-B . Esta inhibición conduce a una división celular abortada sin arresto mitótico prolongado, lo que finalmente resulta en muerte celular .

Análisis Bioquímico

Biochemical Properties

AMG-900 inhibits the autophosphorylation of Aurora-A and -B kinases, as well as the phosphorylation of histone H3 on Ser 10, a proximal substrate of Aurora-B . This inhibition disrupts cell division without causing a prolonged mitotic arrest, ultimately leading to cell death .

Cellular Effects

In various cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing polyploidy and apoptosis . It has also been found to potentiate the antiproliferative effects of other drugs, such as paclitaxel and ixabepilone, at low nanomolar concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the autophosphorylation of Aurora-A and -B kinases . This inhibition disrupts the normal progression of mitosis, leading to the accumulation of cells with more than 4N DNA content and ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

This compound has shown significant inhibition of tumor growth over time in various xenograft models, including multidrug-resistant models . It has also been found to block the phosphorylation of histone H3 in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant tumor growth inhibition at various dosage levels . For instance, in mice with established COLO 205 tumors, a dose-dependent inhibition was achieved at all three doses (3.75, 7.5, and 15 mg/kg) .

Transport and Distribution

Given its mechanism of action, it is likely that the compound is transported to the site of Aurora kinases, which are crucial for cell division .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the site of Aurora kinases, which are crucial for cell division .

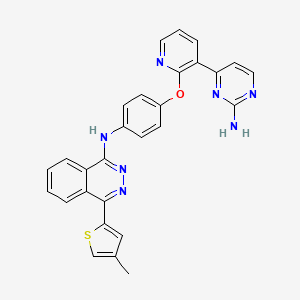

Métodos De Preparación

La síntesis de AMG-900 implica el descubrimiento de una nueva clase de inhibidores de pequeñas moléculas de ftalazinamina que compiten con el ATP de las quinasas aurora . La ruta sintética incluye la preparación de N-(4-(3-(2-aminopirimidin-4-il)piridin-2-iloxi)fenil)-4-(4-metiltiofen-2-il)ftalazina-1-amina . Las condiciones de reacción y los métodos de producción industrial se optimizan para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

AMG-900 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución donde grupos específicos son reemplazados por otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

AMG-900 se compara con otros inhibidores de la quinasa aurora como AZD1152, MK-0457 y PHA-739358 . Si bien estos compuestos también se dirigen a las quinasas aurora, this compound es único en su alta selectividad y potencia, particularmente en líneas celulares tumorales resistentes a taxanos . Compuestos similares incluyen:

AZD1152: Un inhibidor de la quinasa aurora con actividad contra aurora-B.

MK-0457: Un inhibidor de la quinasa pan-aurora con actividad contra aurora-A, aurora-B y aurora-C.

PHA-739358: Un inhibidor de la quinasa aurora con actividad contra aurora-B.

La singularidad de this compound radica en su capacidad de inhibir la proliferación de líneas celulares tumorales resistentes a otros inhibidores de la quinasa aurora y su amplia actividad en múltiples modelos de xenotrasplantes .

Propiedades

IUPAC Name |

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGFMLRJOCGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241526 | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945595-80-2 | |

| Record name | N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945595-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-900 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

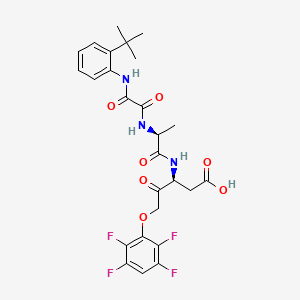

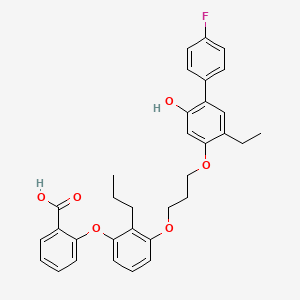

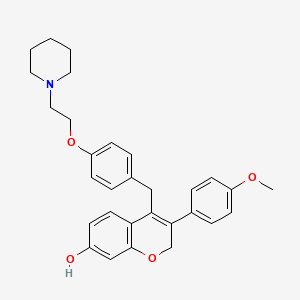

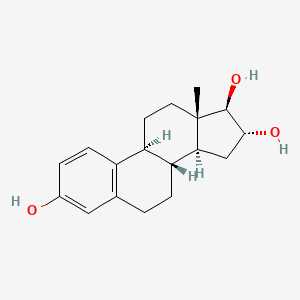

Feasible Synthetic Routes

Q1: What is the primary molecular target of AMG 900?

A1: AMG 900 is a potent and highly selective inhibitor of Aurora kinases A, B, and C. [, , , , ]

Q2: How does AMG 900 interact with its target?

A2: AMG 900 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Aurora kinases and preventing their activation. [, ]

Q3: What are the downstream consequences of Aurora kinase inhibition by AMG 900?

A3: AMG 900 inhibits Aurora kinase activity, leading to several downstream effects, including:

- Inhibition of Histone H3 phosphorylation: AMG 900 effectively blocks the phosphorylation of Histone H3 on Ser10, a direct substrate of Aurora-B. [, , , ]

- Aborted Cell Division: Treatment with AMG 900 results in disrupted chromosome congression and segregation, ultimately leading to aborted cell division without prolonged mitotic arrest. [, ]

- Polyploidization: AMG 900 induces polyploidization, characterized by an accumulation of cells with >4N DNA content. [, , , , ]

- Apoptosis: AMG 900 induces apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , , , ]

- Senescence: AMG 900 promotes cellular senescence, a state of irreversible growth arrest, in certain cancer cell lines. []

Q4: How does AMG 900's mechanism of action translate to its antitumor activity?

A4: By inhibiting Aurora kinases, AMG 900 disrupts essential mitotic processes, leading to cell cycle arrest, polyploidization, and apoptosis, ultimately resulting in tumor growth inhibition. [, , ]

Q5: What is the molecular formula and weight of AMG 900?

A5: The molecular formula of AMG 900 is C26H21N7OS. Its molecular weight is 479.56 g/mol. []

Q6: Is there any spectroscopic data available for AMG 900?

A6: The research articles provided do not include specific spectroscopic data for AMG 900.

Q7: What types of cancer have been studied in preclinical models of AMG 900?

A7: AMG 900 has demonstrated preclinical activity against a wide range of cancer types, including:

- Acute Myeloid Leukemia (AML) [, ]

- Ovarian Cancer [, , ]

- Prostate Cancer [, ]

- Breast Cancer [, , ]

- Colon Cancer [, ]

- Lung Cancer []

- Pancreatic Cancer []

- Uterine Cancer []

- Adrenocortical Carcinoma [, , ]

- Medulloblastoma []

- Ewing Sarcoma []

- Glioblastoma [, ]

- Liposarcoma []

Q8: What is the efficacy of AMG 900 in preclinical models?

A8: AMG 900 has shown promising antitumor activity in preclinical studies:

- In vitro: AMG 900 inhibits the proliferation of various cancer cell lines at low nanomolar concentrations. [, , , , , ]

- In vivo: Oral administration of AMG 900 effectively inhibits tumor growth in multiple human xenograft models, including those resistant to taxanes and other chemotherapeutic agents. [, , , , , , ]

Q9: Has AMG 900 been tested in combination with other anti-cancer agents?

A9: Yes, preclinical studies have explored the combination of AMG 900 with various agents:

- Taxanes: AMG 900 enhances the antitumor activity of paclitaxel and docetaxel in breast cancer models. [, ]

- Epothilones: AMG 900 synergizes with ixabepilone, inducing tumor regressions in taxane-resistant breast cancer xenografts. []

- HDAC inhibitors: AMG 900 demonstrates synergistic activity with HDAC inhibitors like vorinostat in prostate cancer models. [, ]

- Cytarabine: AMG 900 potentiates cell killing when combined with cytarabine in certain AML cell lines. []

- Other Chemotherapeutic Agents: AMG 900 shows synergistic or additive effects in combination with doxorubicin, cisplatin, and etoposide in various cancer models. [, , ]

Q10: What are the potential advantages of AMG 900 compared to other Aurora kinase inhibitors?

A10: AMG 900 possesses several characteristics that might translate into clinical advantages:

- Pan-Aurora Kinase Inhibition: AMG 900 targets all three Aurora kinase isoforms, potentially overcoming resistance mechanisms associated with isoform-selective inhibitors. [, , ]

- Activity against Multidrug-Resistant Cells: AMG 900 retains potency against cells resistant to other antimitotic agents, including taxanes and other Aurora kinase inhibitors. [, , ]

- Oral Bioavailability: AMG 900 is orally bioavailable, allowing for convenient administration and potentially improving patient compliance. [, , ]

Q11: What are the next steps in the development of AMG 900 as a potential cancer therapeutic?

A11: Further research is needed to:

Q12: What is the bioavailability of AMG 900?

A12: AMG 900 exhibits good oral bioavailability, ranging from 31% to 104% in fasted animals across different species. [, ] Food intake can influence the rate and extent of absorption. []

Q13: How is AMG 900 metabolized?

A13: AMG 900 is primarily metabolized in the liver. Studies in rats revealed gender differences in metabolic profiles. Male rats favor hydroxylation and subsequent sulfate conjugation on the pyrimidinyl-pyridine side-chain. Female rats favor oxidation on the thiophene ring's methyl group, followed by carboxylic acid formation and conjugation with acyl glucuronide. []

Q14: Which CYP enzymes are involved in AMG 900 metabolism?

A14: CYP phenotyping studies indicate gender-specific or biased CYP isoforms contributing to AMG 900 oxidative metabolism. Male rats predominantly utilize CYP2C11 and CYP2A2, while females favor CYP2C12. []

Q15: What is the primary route of AMG 900 elimination?

A15: Bile is the major route of AMG 900 elimination, with minimal unchanged drug detected, suggesting metabolism is the primary elimination pathway. []

Q16: Can you elaborate on the pharmacokinetic properties of AMG 900?

A16: AMG 900 exhibits low to moderate clearance and a small volume of distribution across tested species. Its terminal elimination half-life varies from 0.6 to 2.4 hours. In humans, the predicted clearance and volume of distribution at steady-state are 27.3 mL/h/kg and 93.9 mL/kg, respectively. The predicted half-life in humans is approximately 2.3 hours. [, ]

Q17: What are the pharmacodynamic effects of AMG 900?

A17: AMG 900 effectively inhibits phosphorylation of histone H3 in tumors and surrogate tissues in a dose- and concentration-dependent manner. The duration of target coverage above the in vivo p-histone H3 IC50 required for antitumor efficacy is over 6 hours per day. []

Q18: Are there any biomarkers for AMG 900 activity?

A18: Phosphorylation of histone H3 (p-histone H3) serves as a pharmacodynamic biomarker for AMG 900 activity. Inhibition of p-histone H3 in tumor and surrogate tissues like bone marrow correlates with AMG 900 plasma concentrations. Skin biopsies may have limited utility as a surrogate tissue for assessing AMG 900 pharmacodynamics due to lower sensitivity to p-histone H3 inhibition. [, ]

Q19: Have any resistance mechanisms to AMG 900 been identified?

A19: While AMG 900 displays activity against some multidrug-resistant cell lines, specific resistance mechanisms haven't been extensively characterized in the provided research. Further investigation is needed to understand potential resistance pathways.

Q20: What are the known toxicities of AMG 900?

A20: In preclinical studies, AMG 900 treatment resulted in transient body weight loss and decreased bone marrow cellularity in mice, consistent with its on-target effects on proliferating cells. [] In a Phase 1 clinical trial in AML patients, the most common adverse events included nausea, diarrhea, febrile neutropenia, fatigue, vomiting, alopecia, dyspnea, epistaxis, mucosal inflammation, and rash. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)